molecular formula C24H17BrN2O3S B4608644 (2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B4608644
M. Wt: 493.4 g/mol
InChI Key: QYDKIXJRZZPGLM-JCMHNJIXSA-N
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Description

(2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multiple steps, including the formation of the thiazolo[3,2-a]benzimidazole core and subsequent functionalization. One common synthetic route involves the condensation of 2-aminobenzimidazole with α-bromoacetophenone to form the thiazolo[3,2-a]benzimidazole core. This intermediate is then reacted with 4-bromophenoxyethanol under basic conditions to introduce the 4-bromophenoxyethoxy group. Finally, the benzylidene moiety is introduced through a condensation reaction with benzaldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The specific conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .

Mechanism of Action

The mechanism of action of (2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its specific combination of functional groups and the thiazolo[3,2-a]benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2Z)-2-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN2O3S/c25-17-9-11-18(12-10-17)29-13-14-30-21-8-4-1-5-16(21)15-22-23(28)27-20-7-3-2-6-19(20)26-24(27)31-22/h1-12,15H,13-14H2/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDKIXJRZZPGLM-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCCOC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCCOC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
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(2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
Reactant of Route 3
(2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
Reactant of Route 4
(2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
(2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
Reactant of Route 6
(2Z)-2-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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